molecular formula C21H25N3O2S2 B6583055 N-(3,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252916-78-1

N-(3,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6583055
CAS No.: 1252916-78-1
M. Wt: 415.6 g/mol
InChI Key: JQXJKAGZRWCTLE-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 3-(3-methylbutyl) substituent on the pyrimidine core and a 3,4-dimethylphenyl acetamide moiety linked via a sulfanyl bridge.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-13(2)7-9-24-20(26)19-17(8-10-27-19)23-21(24)28-12-18(25)22-16-6-5-14(3)15(4)11-16/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXJKAGZRWCTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its intricate structure and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a dimethylphenyl moiety linked to a sulfanyl group and a thieno[3,2-d]pyrimidine derivative. Its molecular formula is C20H26N2O2SC_{20}H_{26}N_2O_2S. The unique combination of functional groups enhances its biological activity compared to simpler analogs.

1. Enzyme Inhibition

Preliminary studies indicate that compounds with similar structures often exhibit significant enzyme inhibitory activities. Notably, the compound has shown potential as an inhibitor of butyrylcholinesterase (BChE), which is crucial in neurodegenerative disease research.

CompoundEnzyme TargetIC50 (µM)Reference
This compoundBChETBD
Huperzine ABChE53.6

The effectiveness of the compound as an enzyme inhibitor can be attributed to the presence of the thieno-pyrimidine structure, which has been associated with enhanced binding affinity to the active sites of cholinesterases.

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been documented to exhibit activity against various bacterial strains.

Compound NameStructural FeaturesBiological Activity
N-(2-Methylphenyl)-4-methylbenzamideMethyl group on phenyl ringAntimicrobial
4-Oxo-benzofuro[3,2-d]pyrimidineLacks sulfanyl group but shares the pyrimidine coreAntitumor

These comparisons highlight the potential versatility of this compound in medicinal chemistry.

Case Studies and Research Findings

Research on similar compounds has provided insights into their mechanisms of action. For instance:

  • Study on Cholinesterase Inhibitors : A study highlighted various thienobenzo-triazoles and their inhibitory effects on cholinesterases. It demonstrated that modifications in the molecular structure significantly influence inhibitory potency against BChE and acetylcholinesterase (AChE) .
  • Antitumor Activity : Certain derivatives have shown promising results in inhibiting cancer cell proliferation. The presence of specific functional groups can enhance cytotoxicity against tumor cells .

Comparison with Similar Compounds

Core Scaffold Modifications

  • Thienopyrimidine Orientation: The target compound uses a thieno[3,2-d]pyrimidine core, whereas ’s analogue (N-(3,4-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide) features a thieno[2,3-d]pyrimidine system.
  • Substituent Variations: At Position 3: The target compound has a 3-(3-methylbutyl) group, compared to a 3-ethyl group in and a 3-methyl group in ’s analogue (N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide). Longer alkyl chains (e.g., 3-methylbutyl) may enhance lipophilicity and membrane permeability .

Acetamide Modifications

  • Phenyl Ring Substitutions : The target compound’s 3,4-dimethylphenyl group contrasts with the 4-butylphenyl group in . The dimethyl substitution may reduce steric hindrance compared to the bulkier butyl chain, favoring tighter binding in hydrophobic pockets .

Physicochemical Properties

  • Molecular Weight : ’s analogue has a molecular weight of 463.614 g/mol, while the target compound’s weight is likely higher due to the 3-methylbutyl substituent (estimated ~480–500 g/mol). Higher molecular weight may impact solubility and bioavailability .
  • Hydrogen Bonding: Both the target compound and analogues (e.g., ) exhibit one H-bond donor (acetamide NH) and 4–5 acceptors (carbonyl, sulfanyl, pyrimidine N), suggesting comparable solubility profiles .

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